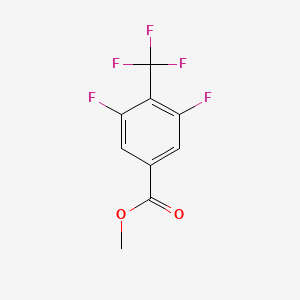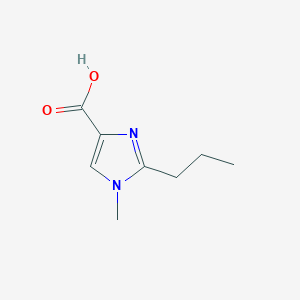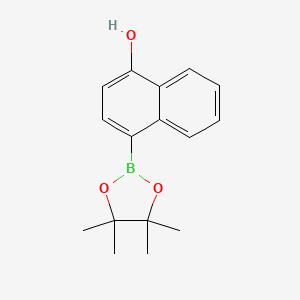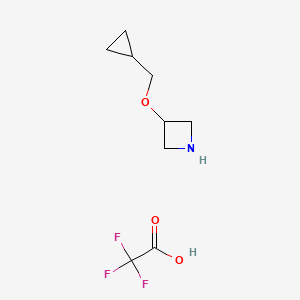![molecular formula C16H20BClN2O2 B1407681 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-51-8](/img/structure/B1407681.png)
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures and good biological activity and pharmacological effects .
Synthesis Analysis
These compounds can be synthesized through substitution reactions . The structure of the synthesized compound can be confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the boronic acid pinacol ester group . This group is significant in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one such compound, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, is a solid at 20°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules for pharmaceuticals and materials science .
Medicinal Chemistry: Drug Discovery
The boronic ester moiety of this compound is crucial for the development of new drugs. It can be used to create boron-containing pharmaceuticals that exhibit unique biological activities, potentially leading to treatments for diseases that currently lack effective medication .
Material Science: Boron-Containing Polymers
In material science, this compound can be used to synthesize boron-containing polymers. These polymers have unique properties such as flame retardancy, high thermal stability, and electrical conductivity, making them suitable for advanced material applications .
Catalysis: Transition Metal Catalysts
The compound serves as a ligand for transition metal catalysts. These catalysts are employed in various chemical reactions, including hydroboration, C-H activation, and oxidative coupling, enhancing reaction efficiency and selectivity .
Analytical Chemistry: Chiral Analysis
Due to its chiral nature, this compound can be used in analytical chemistry for the enantioselective separation of racemic mixtures. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Agricultural Chemistry: Pesticide Development
In agricultural chemistry, the compound’s boronic ester functionality can be utilized to develop novel pesticides. These boron-based pesticides offer an alternative to traditional pesticides, potentially reducing environmental impact and toxicity .
Biochemistry: Protein Interaction Studies
The compound can be used in biochemistry for studying protein interactions. Boronic acids can form reversible covalent bonds with cis-diols, which are present in sugars and glycoproteins, thus aiding in the understanding of biological processes .
Environmental Science: Sensing and Detection
Lastly, in environmental science, this compound can be applied in the development of chemical sensors for the detection of environmental pollutants. Its boronic acid moiety can interact with various analytes, providing a means for sensitive and selective detection .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWVTYRFMDHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126278 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1430750-51-8 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430750-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)




![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)






![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)